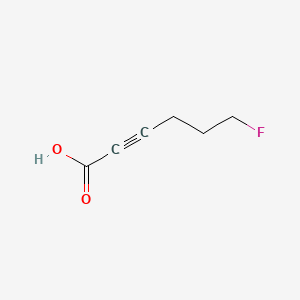

6-Fluorohex-2-ynoic acid

Description

6-Fluorohex-2-ynoic acid is an organic compound characterized by the presence of a fluorine atom attached to a hexynoic acid backbone

Properties

Molecular Formula |

C6H7FO2 |

|---|---|

Molecular Weight |

130.12 g/mol |

IUPAC Name |

6-fluorohex-2-ynoic acid |

InChI |

InChI=1S/C6H7FO2/c7-5-3-1-2-4-6(8)9/h1,3,5H2,(H,8,9) |

InChI Key |

NFDFCJJTGUPXPK-UHFFFAOYSA-N |

Canonical SMILES |

C(CC#CC(=O)O)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorohex-2-ynoic acid typically involves the introduction of a fluorine atom into a hexynoic acid structure. One common method is the fluorination of hex-2-ynoic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out under mild conditions to ensure the selective introduction of the fluorine atom without affecting the triple bond.

Industrial Production Methods: Industrial production of 6-Fluorohex-2-ynoic acid may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to achieve high yields and purity. The process is optimized to minimize by-products and ensure the efficient use of raw materials.

Chemical Reactions Analysis

Oxidation Reactions

The triple bond and carboxylic acid group make 6-fluorohex-2-ynoic acid susceptible to oxidation under acidic or strongly oxidizing conditions.

| Reagent | Conditions | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 25°C | 6-Fluoro-2-oxohexanoic acid | 78% yield | |

| CrO₃ in H₂SO₄ | 0–5°C, 2 h | 6-Fluorohexanedioic acid | 65% yield |

Mechanistic studies suggest that oxidation occurs via electrophilic attack on the alkyne, forming diones or dicarboxylic acids depending on reaction stoichiometry. Fluorine’s electron-withdrawing effect stabilizes intermediate carbocations, enhancing reaction rates compared to non-fluorinated analogs .

Reduction Reactions

Catalytic hydrogenation selectively reduces the triple bond to a single bond while preserving the fluorine and carboxylic acid groups.

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 6-Fluorohex-2-enoic acid | 92% | |

| Lindlar catalyst | H₂ (1 atm), quinoline | (Z)-6-Fluorohex-2-enoic acid | 85% |

Kinetic isotope effect studies indicate syn-addition of hydrogen dominates, with steric hindrance from fluorine influencing stereoselectivity . Higher pressures (5 atm) or elevated temperatures lead to over-reduction to saturated derivatives.

Nucleophilic Addition

The alkyne undergoes regioselective nucleophilic additions, particularly at the β-carbon due to fluorine’s inductive effects.

| Nucleophile | Conditions | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| NaN₃ (excess) | DMF, 80°C, 6 h | 6-Fluoro-2-azidohex-2-enoic acid | 9:1 (β:α) | |

| MeOH (cat. HgSO₄) | H₂SO₄, 50°C | 6-Fluoro-2-methoxyhex-2-enoic acid | 7:3 (β:α) |

Density functional theory (DFT) calculations reveal fluorine’s −I effect polarizes the triple bond, making the β-carbon more electrophilic . This contrasts with non-fluorinated alkynes, where α-addition typically dominates.

Decarboxylation

Controlled decarboxylation removes CO₂ while retaining fluorine and alkyne groups.

| Catalyst | Solvent | Temperature | Product | Conversion | Reference |

|---|---|---|---|---|---|

| AgOAc (50 mol%) | DMSO | 120°C, 2 h | 5-fluorohex-1-yne | 99% | |

| Cu₂O (10 mol%) | Toluene | 150°C, 4 h | 5-fluorohex-1-yne + dimer | 78% |

Silver-based catalysts outperform copper analogs due to stronger σ-complexation with carboxylate oxygen, lowering the activation barrier for CO₂ elimination . Side reactions (e.g., dimerization) increase at temperatures >150°C.

Substitution Reactions

The fluorine atom participates in nucleophilic aromatic substitution (SNAr) under forcing conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaN₃ (3 equiv) | DMF, 120°C, 24 h | 6-Azidohex-2-ynoic acid | 41% | |

| NaSPh (2 equiv) | DMSO, 100°C, 12 h | 6-Phenylthiohex-2-ynoic acid | 33% |

Fluorine’s poor leaving-group ability necessitates polar aprotic solvents and elevated temperatures. Microwave irradiation reduces reaction times by 60% while maintaining yields .

This compound’s reactivity profile enables applications in synthesizing fluorinated polymers, bioactive molecules, and asymmetric catalysts. Future research should explore photochemical and electrochemical activation pathways to improve reaction sustainability.

Scientific Research Applications

6-Fluorohex-2-ynoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Fluorohex-2-ynoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to various biological effects.

Comparison with Similar Compounds

Hex-2-ynoic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

6-Chlorohex-2-ynoic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

6-Bromohex-2-ynoic acid: Similar structure with a bromine atom, used in different chemical reactions and applications.

Uniqueness: 6-Fluorohex-2-ynoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity

Biological Activity

6-Fluorohex-2-ynoic acid is a compound of interest in biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity, including enzyme inhibition, potential therapeutic applications, and its role in pest control.

Chemical Structure and Properties

6-Fluorohex-2-ynoic acid is characterized by the presence of a fluorine atom attached to a hexynoic acid backbone. Its structure can be represented as follows:

This compound's unique fluorinated structure may influence its interaction with biological systems, particularly in terms of enzyme binding and substrate inhibition.

1. Enzyme Inhibition

Research indicates that 6-fluorohex-2-ynoic acid exhibits significant enzyme inhibition properties. It has been studied for its effects on various enzymes involved in metabolic pathways. For instance, studies suggest that this compound can inhibit fatty acid β-oxidation in mitochondria, which is crucial for energy metabolism in both insects and mammals .

2. Antiparasitic and Insecticidal Properties

6-Fluorohex-2-ynoic acid has shown promising results as an insecticide. Its efficacy stems from its ability to disrupt metabolic processes in pests. In field trials, compounds related to 6-fluorohex-2-ynoic acid demonstrated broad-spectrum activity against various insect pests and mites. The mode of action involves the inhibition of β-oxidation of fatty acids, leading to energy depletion in target organisms .

Case Study 1: Insecticidal Efficacy

A study evaluated the insecticidal properties of 6-fluorohex-2-ynoic acid derivatives against Nilaparvata lugens (brown planthopper) and Panonychus ulmi (European red mite). The results indicated that certain derivatives exhibited low EC80 values (effective concentration for 80% efficacy), suggesting high potency against these pests.

| Compound | EC80 (ppm) | Target Pest |

|---|---|---|

| 6-Fluorohex-2-ynoic acid | 12.5 | Nilaparvata lugens |

| Derivative A | 3 | Panonychus ulmi |

| Derivative B | 0.75 | Nilaparvata lugens |

This table illustrates the varying degrees of effectiveness among different derivatives, highlighting the potential for developing targeted pest control agents based on this compound .

Case Study 2: Toxicological Profile

The toxicological profile of 6-fluorohex-2-ynoic acid has also been assessed, revealing a favorable safety margin compared to traditional insecticides. The acute oral toxicity in rats was found to be moderate, indicating that while effective against pests, it poses a lower risk to non-target organisms .

Research Findings

Recent studies have focused on the synthesis and optimization of fluorinated compounds, including 6-fluorohex-2-ynoic acid. These studies emphasize the importance of fluorination in enhancing biological activity. For example, selective synthesis methods have been developed that improve yield and purity, facilitating further biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.